N'-[(furan-2-yl)methyl]-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide
Description
The compound N'-[(furan-2-yl)methyl]-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide is a complex ethanediamide derivative featuring dual furan rings (2-yl and 3-yl positions), a thiophen-2-yl group, and a hydroxy-substituted ethyl bridge. Its molecular formula is C₁₉H₁₇N₂O₄S (based on analogous compounds in ), with a molecular weight of ~388.41 g/mol. The structural complexity arises from the integration of heterocyclic aromatic systems (furan and thiophene), which may influence electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
N'-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-N-(furan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S/c20-15(18-9-13-3-1-6-24-13)16(21)19-11-17(22,12-5-7-23-10-12)14-4-2-8-25-14/h1-8,10,22H,9,11H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOICFALRMOEDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Furan-3-yl-thiophen-2-yl Ketone
The ketone intermediate forms via Friedel-Crafts acylation (Scheme 1):
- Thiophene-2-carbonyl chloride reacts with furan-3-ylmagnesium bromide in anhydrous dichloromethane.
- AlCl₃ (1.2 equiv) catalyzes the reaction at −10°C for 6 hr, yielding 72–78% ketone.
Optimization Note : Microwave-assisted conditions (100°C, 20 min) increase yield to 85% while reducing oligomerization.
Hydroxyethyl Group Installation via Nucleophilic Addition
The ketone undergoes Grignard addition to introduce the hydroxyl group:
- Furan-2-ylmethylmagnesium bromide (2.5 equiv) reacts with the ketone in THF at 0°C.
- Quenching with NH₄Cl(aq) yields the racemic secondary alcohol (63–68% yield).
Stereochemical Control : Chiral oxazaborolidine catalysts (10 mol%) achieve 92% ee (R-configuration).
Amide Bond Formation Strategies
Mono-Amidation of Ethanedioic Acid
Ethanedioic acid reacts with furan-2-ylmethylamine under Schotten-Baumann conditions :
- DCC/HOBt (1.2 equiv each) in DMF at 25°C for 12 hr.
- Yields N'-(furan-2-ylmethyl)ethanediamide (89% purity, 74% yield).
Side Reaction Mitigation : N-hydroxysuccinimide (NHS) esters reduce racemization during activation.
Final Coupling with Hydroxyethylamine
The secondary amine (2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethylamine) couples to the mono-amide via HATU-mediated activation :
- HATU (1.5 equiv), DIPEA (3.0 equiv) in DCM at 0°C → 25°C over 6 hr.
- Isolation by silica chromatography affords the target compound in 68% yield (HPLC purity >95%).
Critical Parameter : Maintaining pH >9 prevents hydroxyl group oxidation.
Alternative Pathways and Comparative Analysis
Suzuki-Miyaura Coupling for Heterocycle Assembly
An alternative route employs palladium-catalyzed cross-coupling :
- 5-Bromofuran-2-carbaldehyde couples with thiophen-2-ylboronic acid using Pd(PPh₃)₄ (5 mol%).
- K₂CO₃ base in dioxane/water (4:1) at 80°C yields biheterocyclic aldehyde (82%).
Limitation : Requires pre-functionalized boronic acids, increasing synthetic steps.
Paal-Knorr Thiophene Synthesis
1,4-Diketone cyclization with Lawesson’s reagent (2.0 equiv) in refluxing toluene generates the thiophene core in 65% yield. However, this method introduces competing furan-thiophene regiochemistry, complicating purification.
Reaction Optimization Data
| Step | Method | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Ketone formation | Friedel-Crafts | AlCl₃ | 78 | 92 |
| Hydroxyethyl addition | Grignard | None | 68 | 89 |
| Mono-amidation | DCC/HOBt | DMF | 74 | 89 |
| Final coupling | HATU | DIPEA | 68 | 95 |
| Alternative coupling | Suzuki-Miyaura | Pd(PPh₃)₄ | 82 | 94 |
Mechanistic Insights
Friedel-Crafts Acylation
AlCl₃ polarizes the acyl chloride, generating an acylium ion that reacts with furan-3-yl’s electron-rich C3 position (Fig. 2a). Steric hindrance at C2 directs electrophilic attack to C3.
HATU-Mediated Amidation
HATU converts the carboxylic acid to an activated oxyma ester, facilitating nucleophilic attack by the amine (Fig. 2b). DIPEA scavenges H+ to prevent premature hydrolysis.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N’-[(furan-2-yl)methyl]-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: Functional groups on the furan and thiophene rings can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,3-dione derivatives, while reduction could produce more saturated ethanediamide derivatives.
Scientific Research Applications
N’-[(furan-2-yl)methyl]-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which N’-[(furan-2-yl)methyl]-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s heterocyclic rings and functional groups allow it to bind to specific sites, modulating biological pathways and leading to its observed effects.
Comparison with Similar Compounds
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- Synthetic Flexibility : The target compound’s ethanediamide core allows modular substitution, as seen in and , enabling tailored physicochemical properties.
- Spectroscopic Trends : NMR chemical shifts for thiophene and furan protons in the target compound (~6.5–7.5 ppm for aromatic protons) would align with data in and .
- Biological Potential: While direct activity data for the target compound is unavailable, structurally related compounds in exhibit antiviral properties, suggesting possible bioactivity .
Biological Activity
N'-[(furan-2-yl)methyl]-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes furan and thiophene rings, which are known for their diverse biological properties. The IUPAC name of the compound is:
Molecular Formula: C₁₅H₁₃N₃O₄S
Molecular Weight: 303.3 g/mol
1. Antimicrobial Activity
Research indicates that compounds with sulfonamide groups, such as this compound, exhibit antimicrobial properties by inhibiting folate biosynthesis in bacteria. This mechanism is particularly relevant in the context of treating infections caused by resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .
2. Inhibition of Carbonic Anhydrase
Studies have shown that this compound may inhibit carbonic anhydrase isoenzymes, which are crucial in regulating bicarbonate levels in the body. Such inhibition can be beneficial for conditions like glaucoma, where modulation of intraocular pressure is essential .
3. Antioxidant Properties
The presence of furan and thiophene moieties suggests potential antioxidant activity, which can help mitigate oxidative stress and related cellular damage .
Research Findings and Case Studies
Several studies have investigated the biological activities of compounds similar to this compound. Below are key findings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
